molecular formula C6H10BrNO B14390701 Oxazole, 2-(bromomethyl)-4,5-dihydro-4,4-dimethyl- CAS No. 88677-00-3

Oxazole, 2-(bromomethyl)-4,5-dihydro-4,4-dimethyl-

Cat. No.: B14390701
CAS No.: 88677-00-3
M. Wt: 192.05 g/mol
InChI Key: XCRWRNUNUFJJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazole, 2-(bromomethyl)-4,5-dihydro-4,4-dimethyl- is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of a bromomethyl group at the second position and two methyl groups at the fourth position, making it a unique derivative of oxazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 2-(bromomethyl)-4,5-dihydro-4,4-dimethyl- can be achieved through various methods. One common approach involves the reaction of vinyl azides with bromoacetyl bromide to produce 2-(bromomethyl)oxazoles . This method is efficient and can be carried out in a continuous-flow process, making it suitable for industrial production.

Another method involves the Fischer oxazole synthesis, where cyanohydrins and aldehydes react in the presence of anhydrous hydrochloric acid . This reaction forms the oxazole ring through a dehydration process.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-(bromomethyl)-4,5-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted oxazoles, while oxidation reactions may produce oxazole derivatives with different functional groups.

Scientific Research Applications

Oxazole, 2-(bromomethyl)-4,5-dihydro-4,4-dimethyl- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole, 2-(bromomethyl)-4,5-dihydro-4,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications in various fields. Its bromomethyl group allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(bromomethyl)-4,4-dimethyl-5H-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO/c1-6(2)4-9-5(3-7)8-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRWRNUNUFJJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)CBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434478
Record name Oxazole, 2-(bromomethyl)-4,5-dihydro-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88677-00-3
Record name Oxazole, 2-(bromomethyl)-4,5-dihydro-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.